molecular formula C16H17FN6O B2357591 N-(4-fluorophenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine CAS No. 896009-13-5

N-(4-fluorophenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine

Cat. No. B2357591
CAS RN: 896009-13-5
M. Wt: 328.351
InChI Key: GNLGXAOBLQKYCU-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine, also known as FMPP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Discovery and Characterization of Novel GPR39 Agonists

In a study focusing on identifying kinase inhibitors with novel applications, two previously described kinase inhibitors were discovered to act as novel GPR39 agonists. This unexpected finding highlights the potential of N-(4-fluorophenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine in expanding the list of potential kinase off-targets to include understudied G protein–coupled receptors. Zinc was found to play a role as an allosteric potentiator of small-molecule-induced activation of GPR39, suggesting a new avenue for therapeutic exploration (Sato, Huang, Kroeze, & Roth, 2016).

Metabolic Biotransformation of Novel Oxazolidinone Antibacterial Drug

A novel linezolid analogue underwent a comprehensive metabolic biotransformation study, revealing significant insights into its phase I metabolism. This research underscores the importance of understanding the metabolic pathways of novel compounds, facilitating the development of analytical methods for quantification in biological samples and aiding in pharmacodynamics and toxicodynamics studies (Sang, Long, Yang, Ye, Yang, Chen, Wang, & Luo, 2016).

Heterocyclic Synthesis and Antimicrobial Potency

Research into the synthesis of various heterocyclic derivatives, including those incorporating a morpholine moiety, has demonstrated broad-spectrum antimicrobial potency. These studies contribute to the identification of new lead molecules for antimicrobial therapy, highlighting the compound's relevance in the development of novel antimicrobials (Desai, Rajpara, & Joshi, 2012).

Inhibitors of NF-κB Inducing Kinase for Psoriasis Treatment

A series of derivatives were synthesized as inhibitors of NF-κB inducing kinase (NIK), with one compound identified as a highly potent NIK inhibitor. This research paves the way for developing new strategies in treating psoriasis, highlighting the therapeutic potential of this compound derivatives in inflammation and autoimmune diseases (Zhu, Ma, Zu, Song, Wang, Zhong, Li, Zhang, Gao, Kong, Xu, Jiang, Wang, Li, Liu, Liu, Lu, & Chen, 2020).

properties

IUPAC Name

N-(4-fluorophenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN6O/c1-22-14-13(10-18-22)15(23-6-8-24-9-7-23)21-16(20-14)19-12-4-2-11(17)3-5-12/h2-5,10H,6-9H2,1H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLGXAOBLQKYCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC(=N2)NC3=CC=C(C=C3)F)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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